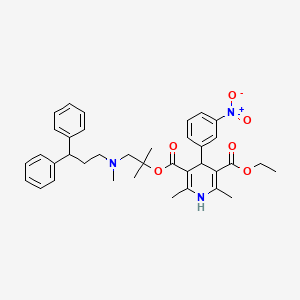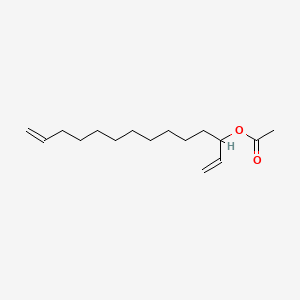
Tetradeca-1,13-dien-3-yl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradeca-1,13-dien-3-yl Acetate is a chemical compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol. It is a colorless oil that is soluble in chloroform and ethyl acetate. This compound is used in various scientific studies, particularly in the field of fatty acid metabolic disorders.
準備方法
Synthetic Routes and Reaction Conditions
Tetradeca-1,13-dien-3-yl Acetate can be synthesized through various synthetic routes. One common method involves the esterification of tetradeca-1,13-dien-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Tetradeca-1,13-dien-3-yl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学的研究の応用
Tetradeca-1,13-dien-3-yl Acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in fatty acid metabolic disorders, such as ketoacidosis.
Medicine: Research includes its potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of Tetradeca-1,13-dien-3-yl Acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The compound’s effects are mediated through its conversion to active metabolites that participate in metabolic pathways.
類似化合物との比較
Similar Compounds
9,12-Tetradecadien-1-ol, acetate: This compound has a similar structure and is used in similar applications.
(Z,E)-3,5-Tetradecadienyl acetate: Known for its use as an insect pheromone.
(Z,Z)-7,11-Tetradecadienyl acetate: Another insect pheromone with similar properties.
Uniqueness
Tetradeca-1,13-dien-3-yl Acetate is unique due to its specific applications in the study of fatty acid metabolic disorders and its potential therapeutic uses. Its structural features also make it a valuable building block in synthetic chemistry.
特性
分子式 |
C16H28O2 |
|---|---|
分子量 |
252.39 g/mol |
IUPAC名 |
tetradeca-1,13-dien-3-yl acetate |
InChI |
InChI=1S/C16H28O2/c1-4-6-7-8-9-10-11-12-13-14-16(5-2)18-15(3)17/h4-5,16H,1-2,6-14H2,3H3 |
InChIキー |
WJPXATJJMVNOMJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CCCCCCCCCC=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


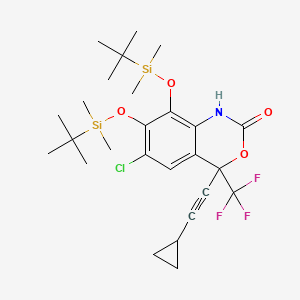




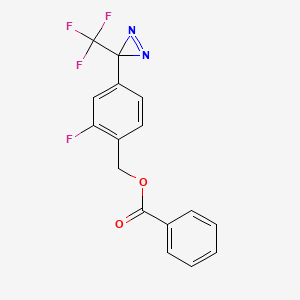
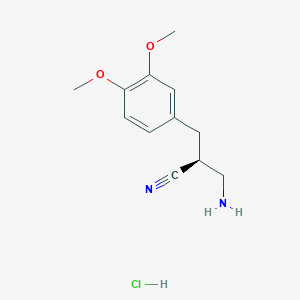
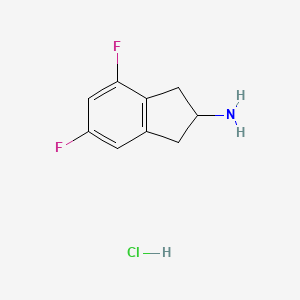
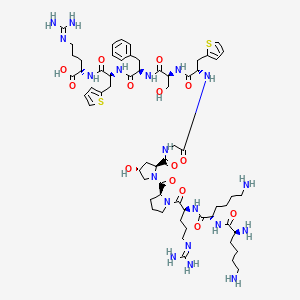
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
